![molecular formula C12H16BrNO3 B1517592 5-bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide CAS No. 1030440-13-1](/img/structure/B1517592.png)
5-bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide
Overview
Description
5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide (5-Br-2-MOE-DMB) is an organic compound belonging to the class of amides. It is a colorless, water-soluble liquid that has been studied for its potential applications in various scientific research areas. 5-Br-2-MOE-DMB is synthesized by the condensation of 5-bromo-2-methoxyethoxybenzaldehyde and dimethylformamide. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Scientific Research Applications
However, research on structurally related compounds, such as those involving brominated and methoxylated benzamides, has been conducted in various fields, including organic chemistry, medicinal chemistry, and pharmacology. These studies often focus on the synthesis, characterization, and evaluation of biological activities of these compounds, providing insights into their potential applications in drug development, materials science, and as probes in biological systems.
For detailed investigations and applications of compounds with similar structures or functional groups, it would be beneficial to consult specialized chemical databases, patent repositories, or research articles focusing on the compound of interest or its chemical class. These sources can offer comprehensive information on synthesis methods, chemical properties, biological activities, and potential applications in various scientific and technological fields.
For further reading on related topics, you can explore the provided references for insights into the research conducted on similar compounds:
- Synthesis and in vivo evaluation of high-affinity 76Br-labeled sigma2-receptor ligands, exploring the potential of brominated benzamides in imaging solid tumors (Rowland et al., 2006).
- Investigation into the metabolic pathways of psychoactive phenethylamines, providing insights into the metabolism of brominated and methoxylated compounds in biological systems (Carmo et al., 2005).
properties
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-14(2)12(15)10-8-9(13)4-5-11(10)17-7-6-16-3/h4-5,8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXIQAMJYZZJGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Br)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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